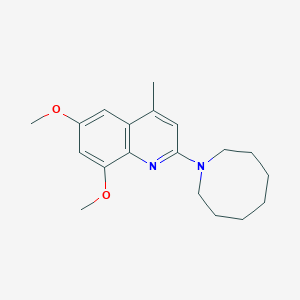
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline, also known as DMQAA, is a synthetic compound that belongs to the quinoline family. It is widely used in scientific research due to its unique properties and potential applications. DMQAA has been found to possess various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用機序
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline is believed to exert its effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of microglia and astrocytes.
実験室実験の利点と制限
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. It has also been found to be non-toxic and non-carcinogenic, making it a safe compound to work with. However, 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has some limitations, including its low solubility in organic solvents and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the use of 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been found to possess neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the study of oxidative stress and inflammation in other diseases and disorders, such as cancer and cardiovascular disease. Finally, 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline may also be useful in the development of new antioxidant and anti-inflammatory drugs.
合成法
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2-methyl-3,4-dimethoxyaniline with acetylacetone in the presence of a catalyst. The resulting product is then reacted with 2-chloro-1-nitrobenzene to form the nitro derivative, which is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. Finally, the amine is reacted with 2-(bromomethyl)-1-ethyl-1H-imidazole to form 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline.
科学的研究の応用
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been extensively used in scientific research due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a valuable tool for studying different diseases and disorders. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been used to study the effects of oxidative stress and inflammation in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(azocan-1-yl)-6,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-11-18(21-9-7-5-4-6-8-10-21)20-19-16(14)12-15(22-2)13-17(19)23-3/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJYCLCSJJZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2OC)OC)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azocanyl)-6,8-dimethoxy-4-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
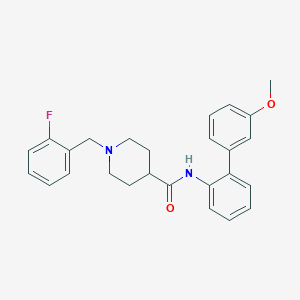
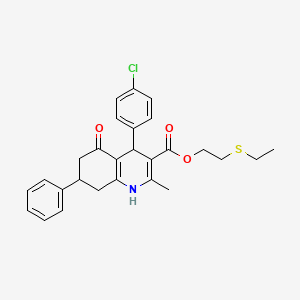
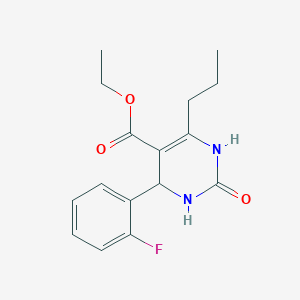
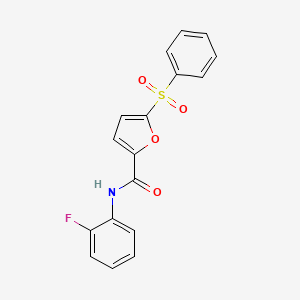
![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)